molecular formula C32H37N5O5 B14256048 L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide CAS No. 220934-26-9

L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide

Cat. No.: B14256048
CAS No.: 220934-26-9
M. Wt: 571.7 g/mol
InChI Key: XIJHWXXXIMEHKW-LAJGZZDBSA-N
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Description

L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide is a complex peptide compound with the molecular formula C32H37N5O5. This compound is composed of four amino acids: tyrosine, proline, phenylalanine, and phenylalaninamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is coupled to the growing chain, followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can result in the cleavage of peptide bonds .

Scientific Research Applications

L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: A similar peptide with all L-amino acids.

    L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide: Contains tryptophan instead of phenylalanine.

    L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: Another variant with tryptophan .

Uniqueness

L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide is unique due to the presence of both L- and D-amino acids, which can confer distinct structural and functional properties compared to peptides composed solely of L-amino acids .

Properties

CAS No.

220934-26-9

Molecular Formula

C32H37N5O5

Molecular Weight

571.7 g/mol

IUPAC Name

(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28+/m0/s1

InChI Key

XIJHWXXXIMEHKW-LAJGZZDBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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